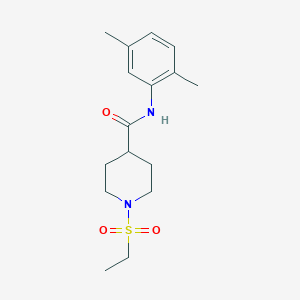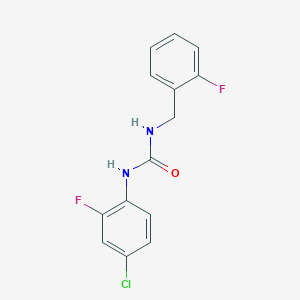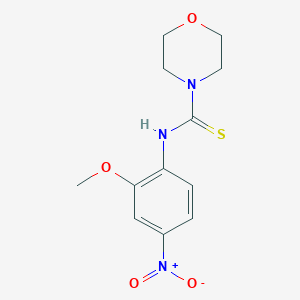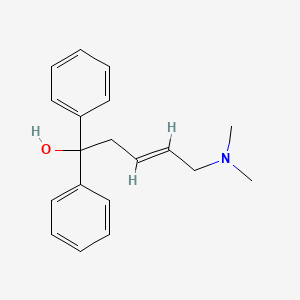![molecular formula C23H25N3O3 B4857603 2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4857603.png)
2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-4-methylquinoline
Übersicht
Beschreibung
2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-4-methylquinoline, also known as DMXAA, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential to induce tumor regression.
Wirkmechanismus
2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-4-methylquinoline activates the immune system by inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then stimulate the production of other immune cells, including natural killer (NK) cells and T cells, which attack and kill cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inducing cytokine production, this compound also inhibits the growth of blood vessels that supply nutrients to tumors, leading to tumor starvation and regression. This compound has also been shown to have anti-inflammatory effects and to increase the permeability of blood vessels, allowing immune cells to better access and attack tumors.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-4-methylquinoline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound is also stable and can be stored for extended periods of time. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for 2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-4-methylquinoline research. One area of interest is the development of new formulations of this compound that improve its solubility and reduce its toxicity. Another area of interest is the combination of this compound with other anti-cancer agents to improve its efficacy. Finally, there is interest in exploring the use of this compound in combination with immunotherapy to further enhance its anti-tumor effects.
Conclusion:
This compound is a synthetic compound that has shown promise as an anti-cancer agent. Its ability to activate the immune system and induce tumor regression has made it an attractive target for cancer research. While there are some limitations to its use in lab experiments, there are many potential future directions for this compound research that could lead to the development of new and effective cancer therapies.
Wissenschaftliche Forschungsanwendungen
2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-4-methylquinoline has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to induce tumor regression in a variety of cancer types, including lung, breast, and colon cancer. This compound works by activating the immune system to attack cancer cells, leading to tumor cell death.
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-14-22(24-19-7-5-4-6-18(16)19)25-10-12-26(13-11-25)23(27)17-8-9-20(28-2)21(15-17)29-3/h4-9,14-15H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCIUWKSMXKWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-methylphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4857531.png)

![N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4857543.png)

![2,4-dichloro-N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4857554.png)
![N-(2-chloro-3-pyridinyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4857571.png)
![2-cyano-N-(3-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4857576.png)


![N-(4-ethoxyphenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4857604.png)

![methyl 7-cyclopropyl-3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4857619.png)
![2-[(mesitylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4857622.png)
![3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4857626.png)